REACTION_CXSMILES
|
[Br:1][C:2]1[C:13]([F:14])=[CH:12][C:5]2[O:6][CH2:7][CH2:8][CH2:9][C:10](=[O:11])[C:4]=2[CH:3]=1.[Br:15]Br>ClCCl>[Br:15][CH:9]1[C:10](=[O:11])[C:4]2[CH:3]=[C:2]([Br:1])[C:13]([F:14])=[CH:12][C:5]=2[O:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
1168 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(OCCCC2=O)C=C1F
|
Name
|
|
Quantity
|
724.3 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
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Type
|
CUSTOM
|
Details
|
with stirring at −20° C. over 90 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 20-L 4-necked round-bottom flask purged
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Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of argon
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at −20° C. for 30 min and at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 6000 mL of saturated aqueous Na2SO3 at 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with 4×2 L of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 2×3000 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1CCOC2=C(C1=O)C=C(C(=C2)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1170 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |